molecular formula C23H37ClO5 B611950 ZK118182 isopropyl ester CAS No. 154927-31-8

ZK118182 isopropyl ester

Cat. No. B611950
CAS RN: 154927-31-8
M. Wt: 429.0 g/mol
InChI Key: QLJUNFBXIBNQOL-LMJZMJOFSA-N
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Description

ZK118182 isopropyl ester is a prodrug formulation of ZK118182, a prostaglandin analog. This compound is designed to enhance corneal absorption and has potent DP-agonist activity. It is primarily used in research related to intraocular pressure reduction, making it a valuable tool in the study of glaucoma .

Scientific Research Applications

ZK118182 isopropyl ester has several scientific research applications:

Mechanism of Action

ZK118182 isopropyl ester exerts its effects by acting as a prodrug. Upon administration, it is hydrolyzed to release ZK118182, which then binds to DP receptors. This binding leads to a series of molecular events that result in the reduction of intraocular pressure. The primary molecular targets are the DP receptors, and the pathways involved include the activation of signaling cascades that promote fluid drainage from the eye .

Safety and Hazards

ZK118182 isopropyl ester should be handled with gloves . If inhaled, move to fresh air and give oxygen if breathing is difficult . If it contacts the skin, flush with copious amounts of water . If swallowed, wash out the mouth with copious amounts of water . It is not flammable or combustible .

Biochemical Analysis

Biochemical Properties

ZK118182 isopropyl ester plays a crucial role in biochemical reactions by acting as a potent DP receptor agonist. It has an EC50 value of 16.5 nM and a high nanomolar affinity for the DP receptor (Ki = 74 nM) . The compound interacts with various enzymes, proteins, and other biomolecules, primarily targeting the DP receptor. This interaction leads to the activation of downstream signaling pathways that contribute to its therapeutic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to lower intraocular pressure in monkey and rabbit models by 46% and 20%, respectively, two hours after dosing . This effect is achieved through the activation of DP receptors, which leads to changes in cellular signaling and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to DP receptors, leading to receptor activation. This activation triggers a cascade of intracellular signaling events that result in the therapeutic effects observed. The compound’s high affinity for the DP receptor ensures effective binding and activation, which is crucial for its function . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and can be stored at -20°C for up to one year . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its potency and effectiveness over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 0.03 μg, the compound has been shown to lower intraocular pressure significantly in monkey and rabbit models . Higher doses may lead to increased potency, but there is also a risk of toxic or adverse effects at very high doses . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to the active form, ZK118182 . This conversion is crucial for the compound’s therapeutic effects. The metabolic pathways also influence the compound’s stability and degradation, affecting its overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects. The compound’s prodrug formulation is designed to improve corneal absorption, ensuring effective delivery to the target site .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound exerts its effects precisely where needed, enhancing its therapeutic potential .

Preparation Methods

The synthesis of ZK118182 isopropyl ester involves the esterification of ZK118182 with isopropyl alcohol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

ZK118182 isopropyl ester undergoes several types of chemical reactions:

Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

ZK118182 isopropyl ester is unique due to its enhanced corneal absorption and potent DP-agonist activity. Similar compounds include:

properties

{ "Design of Synthesis Pathway": "The synthesis of ZK118182 isopropyl ester can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-Methoxy-3-(3-methyl-2-buten-1-yl)benzoic acid", "Isopropyl alcohol", "Sulphuric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: 4-Methoxy-3-(3-methyl-2-buten-1-yl)benzoic acid is reacted with isopropyl alcohol in the presence of sulphuric acid to form the corresponding isopropyl ester.", "Step 2: The isopropyl ester is then hydrolyzed with sodium hydroxide to produce the carboxylic acid.", "Step 3: The carboxylic acid is then esterified with methanol in the presence of sulphuric acid to form the corresponding methyl ester.", "Step 4: The methyl ester is then reacted with acetone in the presence of sodium hydroxide to form ZK118182 isopropyl ester." ] }

CAS RN

154927-31-8

Molecular Formula

C23H37ClO5

Molecular Weight

429.0 g/mol

IUPAC Name

propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate

InChI

InChI=1S/C23H37ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,11-12,16-22,25-26H,3-5,8-10,13-15H2,1-2H3/b7-6-,12-11+/t18-,19-,20-,21-,22-/m1/s1

InChI Key

QLJUNFBXIBNQOL-LMJZMJOFSA-N

Isomeric SMILES

CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1/C=C/[C@H](C2CCCCC2)O)O)Cl

SMILES

CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl

Canonical SMILES

CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZK118182;  ZK 118182;  ZK-118182.

Origin of Product

United States

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